N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride
Description
N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride is a structurally complex molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a cyano group at position 3 and an isopropyl group at position 4. The benzamide moiety is further modified with a diethylsulfamoyl group at the para position, and the compound is stabilized as a hydrochloride salt, likely to enhance solubility for pharmacological applications.
Properties
IUPAC Name |
N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(diethylsulfamoyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S2.ClH/c1-5-26(6-2)31(28,29)17-9-7-16(8-10-17)21(27)24-22-19(13-23)18-11-12-25(15(3)4)14-20(18)30-22;/h7-10,15H,5-6,11-12,14H2,1-4H3,(H,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZUHFVMKJHCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN3OS |
| Molecular Weight | 452.0 g/mol |
| CAS Number | 1216378-24-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:
- Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) : Research indicates that compounds with a tetrahydrothieno[2,3-c]pyridine nucleus exhibit inhibitory effects on hPNMT, which is crucial in the biosynthesis of epinephrine. This inhibition can lead to altered catecholamine levels in the central nervous system (CNS) .
- α2-Adrenoceptor Affinity : The compound shows a significant affinity for α2-adrenoceptors. This interaction suggests potential applications in modulating neurotransmitter release and managing conditions such as hypertension and anxiety .
Neuropharmacological Effects
The neuropharmacological profile of the compound suggests it may have implications in treating CNS disorders. The ability to inhibit PNMT may result in lower epinephrine levels, which could be beneficial in conditions characterized by excessive adrenergic activity.
Case Studies and Research Findings
- Study on hPNMT Inhibition : A study evaluated various tetrahydrothieno derivatives for their hPNMT inhibitory potency. The results indicated that structural modifications significantly impacted potency and selectivity towards hPNMT versus α2-adrenoceptors .
- Potential Applications in CNS Disorders : Given its mechanism of action, the compound could be explored for therapeutic applications in anxiety disorders and hypertension management. Further clinical trials are needed to establish efficacy and safety profiles.
Comparison with Similar Compounds
Tetrahydrothieno[2,3-c]pyridine vs. Tetrahydroimidazo[1,2-a]pyridine
The target compound’s tetrahydrothieno[2,3-c]pyridine core differs from the tetrahydroimidazo[1,2-a]pyridine system in (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate). For example, the imidazo-pyridine derivative in includes electron-withdrawing nitro and phenethyl groups, which could enhance rigidity and intermolecular interactions compared to the isopropyl-substituted thieno-pyridine .
Substituent Effects on Bioactivity
- Cyano Group: Both the target compound and the imidazo-pyridine derivative () feature cyano substituents, which are known to enhance metabolic stability and binding specificity in drug design.
- Sulfamoyl vs. Carboxylate Esters : The diethylsulfamoyl group in the target compound contrasts with the dicarboxylate esters in . Sulfamoyl groups are often associated with enzyme inhibition (e.g., carbonic anhydrase), while carboxylate esters may serve as prodrug moieties or improve membrane permeability .
Functional Group Analogues
Benzamide Derivatives
The benzamide scaffold is shared with compounds in (N-((3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide) and (pesticide-related amides). Key differences include:
- Diethylsulfamoyl vs.
- Pesticide Amides : lists amides like N-(3,4-dichlorophenyl)propanamide (propanil), which lack complex heterocycles but share aromatic amide backbones. These are optimized for herbicidal activity, highlighting how substituent choice directs application (agricultural vs. therapeutic) .
Data Tables: Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
